molecular formula C14H10N2O2 B12902622 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl- CAS No. 102267-93-6

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-

Cat. No.: B12902622
CAS No.: 102267-93-6
M. Wt: 238.24 g/mol
InChI Key: UCBGHWLLJQLVMY-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This method is known for its efficiency and extensibility, making it a popular choice for constructing this heterocyclic system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It serves as a scaffold for developing new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be compared with other similar compounds such as:

The uniqueness of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

102267-93-6

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-methyl-6-phenylpyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H10N2O2/c1-9-7-11-12(15-8-9)14(18)16(13(11)17)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

UCBGHWLLJQLVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1

Origin of Product

United States

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